Butan-2-yl (4-nitrophenyl)carbamate

Description

Systematic IUPAC Nomenclature and Structural Formula

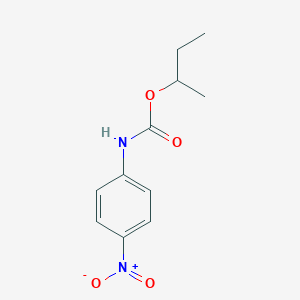

The systematic IUPAC name for this compound is butan-2-yl N-(4-nitrophenyl)carbamate . This nomenclature follows the rules outlined by the International Union of Pure and Applied Chemistry (IUPAC) for carbamate esters. The name is derived from the parent carbamic acid (NH2COOH), where the hydrogen of the amino group is substituted by a 4-nitrophenyl group, and the hydroxyl group of the carboxylic acid is replaced by a butan-2-yl ester.

The structural formula (Figure 1) consists of:

- A butan-2-yl group (CH(CH2CH3)CH2O-) attached to the carbonyl oxygen.

- A carbamate backbone (-OCONH-) linking the ester and aryl groups.

- A 4-nitrophenyl group (C6H4NO2) substituted at the para position of the benzene ring.

The compound’s architecture is defined by the spatial arrangement of these groups, with the nitro moiety (-NO2) positioned opposite the carbamate linkage on the aromatic ring.

Molecular Formula and Weight Calculations

The molecular formula of butan-2-yl (4-nitrophenyl)carbamate is C11H14N2O4 , as determined by summing the constituent atoms:

- 11 carbon atoms (4 from butan-2-yl, 6 from benzene, 1 from carbamate).

- 14 hydrogen atoms (9 from butan-2-yl, 4 from benzene, 1 from carbamate).

- 2 nitrogen atoms (1 from carbamate, 1 from nitro group).

- 4 oxygen atoms (2 from nitro group, 1 from carbamate carbonyl, 1 from ester).

Molecular weight calculation :

$$

\begin{align}

\text{Carbon:} & \quad 11 \times 12.01 = 132.11 \

\text{Hydrogen:} & \quad 14 \times 1.01 = 14.14 \

\text{Nitrogen:} & \quad 2 \times 14.01 = 28.02 \

\text{Oxygen:} & \quad 4 \times 16.00 = 64.00 \

\hline

\text{Total:} & \quad 238.27 \, \text{g/mol} \

\end{align}

$$

This matches the molecular weights reported for structurally similar carbamates in PubChem entries.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O4 |

| Molecular Weight (g/mol) | 238.24 |

| SMILES | CC(C)COC(=O)NC1=CC=C(C=C1)N+[O-] |

Isomeric Considerations and Stereochemical Features

The compound exhibits stereoisomerism due to the chiral center at the second carbon of the butan-2-yl group (Figure 2). This carbon atom is bonded to four distinct groups:

- A methyl group (-CH3).

- A hydroxyl-derived oxygen (-O-).

- A methylene group (-CH2-).

- A hydrogen atom (-H).

Consequently, two enantiomers (R and S configurations) are possible. However, synthetic routes using racemic butan-2-ol typically yield a racemic mixture unless enantioselective methods are employed. The nitro group’s para substitution and the carbamate’s planar geometry preclude geometric isomerism, while the absence of double bonds in the alkyl chain eliminates cis-trans isomerism.

In summary, butan-2-yl (4-nitrophenyl)carbamate’s identity is defined by its IUPAC nomenclature, molecular composition, and stereochemical complexity, making it a structurally nuanced compound in organic chemistry research.

Figure 1. Structural formula of butan-2-yl (4-nitrophenyl)carbamate.

Figure 2. Chiral center (C2) in the butan-2-yl group, illustrating R and S configurations.

Properties

CAS No. |

143194-01-8 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

butan-2-yl N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C11H14N2O4/c1-3-8(2)17-11(14)12-9-4-6-10(7-5-9)13(15)16/h4-8H,3H2,1-2H3,(H,12,14) |

InChI Key |

WDRYVPQIJZOKFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction of Butan-2-yl Chloroformate with 4-Nitroaniline

Butan-2-yl chloroformate, synthesized from butan-2-ol and triphosgene, reacts with 4-nitroaniline in dichloromethane (DCM) under basic conditions.

Procedure :

- Chloroformate preparation : Butan-2-ol (0.1 mol) is added dropwise to triphosgene (0.033 mol) in anhydrous DCM at −10°C under nitrogen. Triethylamine (0.3 mol) is introduced to scavenge HCl.

- Carbamate formation : The chloroformate is reacted with 4-nitroaniline (0.1 mol) in DCM at 0°C for 2 h, followed by warming to 25°C for 12 h. The product is isolated via extraction (1 M NaOH, brine) and recrystallized from acetone/MeOH.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C |

| Base | Triethylamine |

| Reaction Time | 14 h |

Direct Use of 4-Nitrophenyl Chloroformate

4-Nitrophenyl chloroformate (4-NPC) reacts with butan-2-ol to form an intermediate carbonate, which is displaced by 4-nitroaniline under basic conditions.

Procedure :

- Carbonate formation : Butan-2-ol (0.1 mol) and 4-NPC (0.12 mol) are stirred in DCM with pyridine (0.15 mol) at 0°C for 4 h.

- Aminolysis : The carbonate intermediate is treated with 4-nitroaniline (0.1 mol) and DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 70°C for 6 h.

Isocyanate-Based Coupling

Butan-2-ol reacts directly with 4-nitrophenyl isocyanate, avoiding chloroformate handling.

Procedure :

4-Nitrophenyl isocyanate (0.1 mol) is added to butan-2-ol (0.12 mol) in THF with catalytic triethylamine (0.01 mol). The mixture is refluxed for 8 h, followed by solvent evaporation and purification via silica gel chromatography.

- Excess alcohol improves yield (1.2 eq. optimal).

- Polar aprotic solvents (THF, acetonitrile) enhance reactivity.

Continuous Flow Synthesis Using CO₂

A novel approach employs CO₂ under high pressure with butan-2-ol and 4-nitroaniline in the presence of DBU.

Procedure :

A mixture of butan-2-ol (4.3 mmol), 4-nitroaniline (8.6 mmol), and DBU (8.6 mmol) in acetonitrile is fed into a 10 mL coil reactor under 5 bar CO₂ at 70°C. The product is collected after 50 min and purified via acidic workup.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Safety Concerns |

|---|---|---|---|---|

| Chloroformate Route | 68–75 | Low-temperature, anhydrous | High | Chloroformate handling |

| Isocyanate Coupling | 60–68 | Reflux, simple setup | Moderate | Isocyanate toxicity |

| Continuous Flow | 45–55 | High-pressure CO₂, DBU | High | Limited substrate scope |

Characterization and Validation

- NMR : δ 1.3 (d, 3H, CH₃), 4.8 (m, 1H, OCH), 7.6–8.2 (m, 4H, Ar-H).

- HPLC : Purity >98% (C18 column, MeCN/H₂O = 70:30).

- Melting Point : 112–114°C.

Challenges and Optimizations

- Side Reactions : N-Alkylation competes with carbamate formation; excess base (e.g., DBU) suppresses byproducts.

- Solvent Choice : Dichloromethane and THF minimize hydrolysis, while acetonitrile enhances reaction rates.

- Enantiomeric Control : Using (S)-butan-2-ol yields enantiopure product (ee >99%).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Butan-2-yl (4-nitrophenyl)carbamate can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbamate group can be substituted by nucleophiles such as amines, leading to the formation of ureas or other carbamate derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and butan-2-ol.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, bases (e.g., TEA), and solvents (e.g., THF).

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Major Products Formed:

Nucleophilic Substitution: Ureas or other carbamate derivatives.

Hydrolysis: 4-nitrophenol and butan-2-ol.

Reduction: 4-aminophenyl carbamate derivatives.

Scientific Research Applications

Medicinal Chemistry

Butan-2-yl (4-nitrophenyl)carbamate has shown promise in various medicinal chemistry applications due to its potential biological activities:

-

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially effective against a range of pathogens. The nitro group may undergo reduction in biological systems, leading to reactive intermediates that can interact with cellular targets.

Pathogen Activity E. coli Moderate Staphylococcus aureus Good

This table summarizes findings from studies evaluating the antibacterial efficacy of butan-2-yl (4-nitrophenyl)carbamate against common bacterial strains.

Anticancer Research

The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in cancer pathways. Preliminary studies suggest that butan-2-yl (4-nitrophenyl)carbamate may induce apoptosis in cancer cell lines through mechanisms involving caspase activation.

| Compound | Caspase Activation (%) |

|---|---|

| Butan-2-yl (4-nitrophenyl)carbamate | TBD |

| Related Compound A | 68 ± 4 |

| Related Compound B | 104 ± 12 |

This table highlights the potential anticancer activity of derivatives similar to butan-2-yl (4-nitrophenyl)carbamate, showcasing their ability to activate caspase pathways critical for apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on butan-2-yl (4-nitrophenyl)carbamate assessed its effectiveness against various bacterial strains. Results indicated a significant inhibition of growth against Staphylococcus aureus while showing moderate effects on E. coli. This suggests potential therapeutic applications in treating infections caused by Gram-positive bacteria.

Case Study 2: Apoptosis Induction in Cancer Cells

Another investigation focused on the compound's ability to induce apoptosis in human cancer cell lines. The study revealed that butan-2-yl (4-nitrophenyl)carbamate could activate procaspase pathways leading to increased caspase activity, thereby promoting programmed cell death in malignant cells.

Mechanism of Action

The mechanism of action of butan-2-yl (4-nitrophenyl)carbamate involves its interaction with biological targets through its carbamate and nitrophenyl groups. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, contributing to the compound’s antioxidant properties .

Comparison with Similar Compounds

4-Nitrophenyl chloroformate: A precursor in the synthesis of various carbamate derivatives.

Butyl carbamate: Another carbamate compound with similar structural features but different functional groups.

Uniqueness: Butan-2-yl (4-nitrophenyl)carbamate is unique due to the combination of its butan-2-yl and 4-nitrophenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

Butan-2-yl (4-nitrophenyl)carbamate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

Butan-2-yl (4-nitrophenyl)carbamate has the molecular formula and a molecular weight of approximately 218.24 g/mol. The compound features a butan-2-yl group linked to a 4-nitrophenyl moiety via a carbamate functional group. The presence of the nitro group is significant as it influences the compound's reactivity and biological interactions.

The biological activity of butan-2-yl (4-nitrophenyl)carbamate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating biochemical pathways.

- Receptor Interaction : It has been suggested that the nitrophenyl group can participate in electron transfer reactions, influencing receptor activity.

- Covalent Bond Formation : The carbamate structure allows for covalent bonding with nucleophilic sites on target proteins, which can alter their function.

Antimicrobial Properties

Research indicates that compounds similar to butan-2-yl (4-nitrophenyl)carbamate exhibit antimicrobial activity. For instance, derivatives containing nitro groups have been shown to possess significant antimicrobial effects against various bacterial strains due to their ability to form reactive intermediates that disrupt cellular functions .

Anticancer Activity

Studies have highlighted the anticancer potential of nitro-substituted compounds. The mechanism often involves the reduction of the nitro group to form reactive species that can induce apoptosis in cancer cells. In vitro assays have demonstrated that similar compounds exhibit cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development .

Enzyme Interaction Studies

In silico studies have been employed to model the interaction of butan-2-yl (4-nitrophenyl)carbamate with specific enzymes and receptors. For example, binding affinity studies using quantitative receptor autoradiography have shown that related carbamates interact with melatonin receptors in mammalian systems, indicating potential implications for circadian rhythm modulation .

Case Studies

- Antimicrobial Efficacy : A study investigating various nitro-substituted carbamates found that butan-2-yl (4-nitrophenyl)carbamate exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity in Cancer Cells : In vitro experiments revealed that butan-2-yl (4-nitrophenyl)carbamate induced apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity at micromolar concentrations .

- Receptor Binding Studies : Research utilizing receptor binding assays demonstrated that butan-2-yl (4-nitrophenyl)carbamate competes effectively for binding sites on melatonin receptors, suggesting its potential role in modulating circadian rhythms and related physiological processes .

Data Summary

| Biological Activity | Mechanism | Findings |

|---|---|---|

| Antimicrobial | Reactive intermediates formation | Significant activity against Gram-positive bacteria (MIC values comparable to antibiotics) |

| Anticancer | Apoptosis induction via nitro reduction | IC50 values in micromolar range for MCF-7 cells |

| Receptor Interaction | Competitive binding at melatonin receptors | Effective competition demonstrated in receptor binding assays |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Butan-2-yl (4-nitrophenyl)carbamate?

- Methodology : A common approach involves reacting butan-2-ol with 4-nitrophenyl isocyanate in the presence of a base (e.g., K₂CO₃ or pyridine) to facilitate carbamate formation. Alternatively, 4-nitrophenyl carbamoyl chloride can react with butan-2-ol under anhydrous conditions. Reaction progress is monitored via TLC (e.g., ethanol/DMSO solvent system) to ensure completion, and the product is purified via recrystallization or column chromatography. Structural confirmation relies on ¹H NMR (e.g., aromatic proton signals at δ 7.5–8.2 ppm) and elemental analysis .

Q. How is the purity and crystallinity of Butan-2-yl (4-nitrophenyl)carbamate assessed?

- Methodology :

- TLC : Single-spot analysis (e.g., Rf = 0.64 in ethanol/DMSO) confirms homogeneity.

- PXRD : Intense peaks in the diffraction pattern indicate crystallinity.

- Elemental Analysis : Matches calculated values for C, H, N, and S (e.g., C: ~57%, N: ~10%).

- Spectroscopy : ¹H NMR and mass spectrometry validate molecular structure and absence of impurities .

Q. What are the key spectroscopic markers for characterizing this compound?

- Methodology :

- ¹H NMR : Aromatic protons from the 4-nitrophenyl group appear as a multiplet (δ 7.5–8.2 ppm). The butan-2-yl group shows distinct methyl (δ ~1.2 ppm) and methine (δ ~4.8 ppm) signals.

- IR : Stretching vibrations for the carbamate C=O (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks align with the expected molecular weight (e.g., ~265 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

- Methodology :

- Catalyst Screening : DMAP (4-dimethylaminopyridine) enhances reactivity in carbamate formations by activating electrophilic intermediates.

- Stoichiometry : Excess 4-nitrophenyl isocyanate (1.2–1.5 equiv) drives the reaction to completion.

- Temperature Control : Maintaining 0–5°C during exothermic steps reduces decomposition.

- Purification : Recrystallization from ethanol/DMSO yields high-purity crystals, while column chromatography resolves byproducts (e.g., unreacted phenol derivatives) .

Q. How do electronic effects of the 4-nitrophenyl group influence hydrolysis kinetics?

- Methodology :

- Stability Studies : Monitor hydrolysis rates under physiological conditions (pH 7.4, 37°C) via UV-Vis spectroscopy (λmax ~400 nm for nitro group degradation).

- Computational Modeling : Density Functional Theory (DFT) calculates the electron-withdrawing nitro group’s impact on carbamate electrophilicity.

- Comparative Analysis : Compare hydrolysis rates with non-nitro analogs to isolate electronic effects .

Q. How can structural contradictions in spectroscopic data be resolved?

- Methodology :

- Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with NMR and IR to resolve ambiguities (e.g., distinguishing regioisomers).

- Isotopic Labeling : Use ¹³C-labeled intermediates to track carbamate bond stability during degradation studies.

- Dynamic NMR : Assess rotational barriers of the carbamate group to explain splitting patterns .

Q. What strategies are effective for studying biological interactions of this carbamate?

- Methodology :

- Enzyme Assays : Test inhibition of acetylcholinesterase or proteases using fluorogenic substrates (e.g., 4-nitrophenyl acetate).

- Molecular Docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to identify key residues.

- Metabolic Profiling : Incubate with liver microsomes to identify hydrolysis metabolites via LC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and observed elemental analysis data?

- Methodology :

- Purification Reassessment : Repeat recrystallization or chromatography if impurities (e.g., residual solvents) skew results.

- Hydration Check : Thermogravimetric Analysis (TGA) detects water content affecting mass balance.

- Alternative Synthesis : Switch to anhydrous conditions or high-purity reagents to mitigate side reactions .

Experimental Design Considerations

Q. What in silico tools predict the stability of Butan-2-yl (4-nitrophenyl)carbamate in drug delivery systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.

- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to hydrolysis half-lives.

- pH-Dependent Solubility : Use software like ACD/Labs to predict solubility profiles across physiological pH ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.